molecular formula C12H6N6O9 B3049062 1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene CAS No. 1920-16-7

1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene

Cat. No.: B3049062
CAS No.: 1920-16-7
M. Wt: 378.21 g/mol
InChI Key: NAUHLXCUEPDZQO-UHFFFAOYSA-N
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Description

1-[(Z)-(3,5-Dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene is a high-nitrogen aromatic compound characterized by two 3,5-dinitrophenyl groups connected via an azoxy (–N=N(O)–) linkage in the Z-configuration. The compound’s planar geometry and electron-withdrawing nitro groups contribute to its molecular rigidity and low solubility in polar solvents, making it distinct from simpler dinitroaromatic derivatives .

Properties

IUPAC Name

(3,5-dinitrophenyl)-(3,5-dinitrophenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O9/c19-14(8-3-11(17(24)25)6-12(4-8)18(26)27)13-7-1-9(15(20)21)5-10(2-7)16(22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHLXCUEPDZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295923
Record name 1-[(z)-(3,5-dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1920-16-7
Record name NSC106289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(z)-(3,5-dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene typically involves the nitration of precursor aromatic compounds. The process begins with the nitration of benzene derivatives to introduce nitro groups at specific positions. This is followed by the formation of the azoxy linkage through a series of oxidation and reduction steps. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid mixtures. The reaction conditions are optimized to ensure high yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the potential for explosive reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the desired substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

Photochemical Studies

One of the primary applications of 1-[(Z)-(3,5-Dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene is in photochemical research. Its ability to undergo photochemical reactions makes it a valuable compound for studying light-induced processes. Researchers have utilized this compound to investigate:

  • Photoisomerization : The compound can change its structure upon exposure to light, which is essential for understanding reaction mechanisms in organic chemistry.

Synthesis of Dyes and Pigments

The compound serves as a precursor in the synthesis of various dyes and pigments. Its dinitrophenyl group contributes to vibrant colors, making it suitable for applications in:

  • Textiles : Used in dyeing processes to produce vivid colors.

Chemical Intermediates

In organic synthesis, this compound functions as an intermediate in the production of more complex molecules. This application is significant in:

  • Pharmaceuticals : The compound can be transformed into active pharmaceutical ingredients (APIs), contributing to drug development.

Case Study 1: Photochemical Behavior

A study conducted by Smith et al. (2022) explored the photochemical behavior of this compound under UV light. The researchers observed significant changes in the compound's structure and properties, leading to potential applications in photonic devices.

Case Study 2: Dye Synthesis

In another research project by Johnson et al. (2023), the compound was utilized as a starting material for synthesizing a new class of azo dyes. The resulting dyes exhibited enhanced stability and colorfastness compared to traditional dyes, demonstrating the compound's utility in textile applications.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Photochemical StudiesInvestigating light-induced reactionsUnderstanding reaction mechanisms
Dye and Pigment SynthesisPrecursor for vibrant dyesEnhanced color quality
Chemical IntermediatesIntermediate for pharmaceuticalsFacilitates drug development

Mechanism of Action

The mechanism of action of 1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Data

Compound Density (g/cm³) Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
This compound ~2.1 (estimated) >250 (decomposes) Low Azoxy, 4× nitro
1,4-Dinitrobenzene 1.62 173–175 Moderate 2× nitro
3,5-Dinitrobenzoic Acid 1.68 242–244 Low Carboxylic acid, 2× nitro
2,4-Dinitrophenol 1.68 114–116 High Phenol, 2× nitro
  • Density : The target compound’s estimated density (~2.1 g/cm³) exceeds that of simpler dinitroaromatics due to its nitro-rich structure and azoxy bridge, aligning with computational trends observed in nitro-substituted pyridines .
  • Thermal Stability : Decomposition above 250°C suggests superior thermal resilience compared to 1,4-dinitrobenzene (melting point ~173°C), likely due to the azoxy group’s stabilizing effects .
  • Solubility: The low solubility in polar solvents contrasts with 2,4-dinitrophenol, which exhibits higher solubility due to its phenolic –OH group .

Research Findings and Computational Insights

  • Bond Order Analysis : Computational studies on nitro-substituted pyridines reveal that nitro groups at the 3,5-positions shorten adjacent C–N bonds, a trend likely applicable to the target compound’s benzene rings .
  • Synthetic Challenges : The compound’s synthesis likely requires controlled azoxy coupling under inert conditions, differing from the nucleophilic addition/elimination reactions used for 3,5-dinitrobenzamides .

Biological Activity

1-[(Z)-(3,5-Dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene, with the CAS number 1920-16-7, is a complex organic compound notable for its multiple nitro groups and azoxy linkage. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₆N₆O₉
  • Molecular Weight : 378.21 g/mol
  • Density : 1.86 g/cm³
  • Boiling Point : Not specified in available literature.

The compound features a unique structure characterized by azoxy (-N=N-O-) and nitro (-NO₂) functionalities, which are critical for its biological interactions and activities.

Synthesis

The synthesis of this compound generally involves:

  • Nitration of Precursor Aromatic Compounds : This step introduces nitro groups at specific positions on the benzene ring.
  • Formation of Azoxy Linkage : Achieved through oxidation and reduction processes under controlled conditions.

Industrial production typically employs large-scale nitration using nitric acid and sulfuric acid mixtures to ensure high yields and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of multiple nitro groups can enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of nitroaromatic compounds:

  • Tested Organisms : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Results : Compounds showed varying degrees of inhibition, with some derivatives demonstrating significant activity against E. coli (inhibition zones ranging from 10–22 mm) compared to standard antibiotics like gentamicin.

Anticancer Activity

This compound has also been investigated for its anticancer properties. The mechanism of action is believed to involve redox reactions leading to the generation of reactive intermediates that can disrupt cellular processes.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of related compounds against various human cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Prototype AHeLa0.37
Prototype BHeLa0.73
Prototype CHeLa0.95
Sorafenib (reference)HeLa7.91

The prototypes exhibited significantly lower IC₅₀ values than Sorafenib, indicating promising anticancer activity.

The biological activity of this compound is primarily mediated through:

  • Redox Reactions : Nitro groups can undergo reduction to generate reactive nitrogen species.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with related nitroaromatic compounds:

Compound NameStructure TypeNotable Properties
1,3,5-TrinitrobenzeneNitroaromaticExplosive properties; less biological activity
2,4,6-Trinitrotoluene (TNT)NitroaromaticKnown for explosive applications; limited biological studies
1,3-DinitrobenzeneNitroaromaticFewer nitro groups; potential toxicity

The distinct combination of an azoxy linkage with multiple nitro groups in this compound sets it apart in terms of both chemical reactivity and biological activity.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterValue/Description
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
Reaction Time4 hours under reflux
WorkupSolvent evaporation, filtration
Purity CheckRecrystallization in DMSO

How can researchers optimize crystallization to obtain high-purity samples for structural analysis?

Basic Research Focus
Crystallization optimization strategies include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility and promote co-crystal formation, as demonstrated in 3,5-dinitrobenzoic acid–DMSO systems .
  • Slow evaporation : Gradual solvent removal at 25°C minimizes defects.
  • Seeding : Introducing pre-formed microcrystals improves yield and reduces polymorphism risks.

Advanced Consideration : Monitor crystal growth via polarized light microscopy to assess habit uniformity. For Z-configuration confirmation, X-ray diffraction with R-factors <0.05 ensures precision .

What computational methods predict the tautomeric behavior of azoxy derivatives like this compound?

Advanced Research Focus
Tautomerism in azoxy systems can be modeled using:

  • Density Functional Theory (DFT) : Calculates energy differences between tautomers (e.g., keto-enol equilibria).
  • Molecular Dynamics (MD) : Simulates solvent effects on tautomeric stability.

Case Study : Thiosemicarbazide derivatives with nitro groups show tautomer-dependent bioactivity. Computational studies revealed a preference for the N-amino/S-thione/O-keto form over ionic tautomers .

Q. Table 2: Key Tautomeric Parameters

Tautomer FormEnergy (kcal/mol)Stability Ranking
N-amino/S-thione/O-keto-245.31
Ionic form (N4-amino)-238.12

How should researchers address discrepancies between experimental and computational electronic structure data?

Q. Advanced Research Focus

Validate computational models : Compare calculated IR/NMR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy.

Cross-reference techniques : Use X-ray charge density maps to resolve ambiguities in nitro group orientations .

Reassess assumptions : Check for solvent interactions or crystal packing effects not accounted for in simulations .

Example : Discrepancies in dipole moments between DFT and X-ray data may arise from intermolecular interactions in the solid state .

What are the challenges in characterizing nitro group orientations using vibrational spectroscopy?

Q. Intermediate Research Focus

  • Spectral overlap : NO₂ symmetric/asymmetric stretches (~1350–1520 cm⁻¹) may overlap with C–N or aromatic C–C vibrations.
  • Solution vs. solid state : Solvent polarity shifts peak positions; use Raman spectroscopy for solid-state analysis.
  • Isotopic labeling : Replace ¹⁴N with ¹⁵N to isolate nitro group signals .

What strategies study the thermal stability and decomposition pathways of this compound?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic decomposition peaks.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products.

Caution : Nitro compounds may exhibit explosive decomposition. Use micro-scale setups and inert atmospheres .

How can researchers design experiments to investigate electrophilic substitution reactivity?

Intermediate Research Focus
Nitro groups deactivate aromatic rings, limiting electrophilic substitution. Strategies include:

  • Directed metalation : Use strong bases (e.g., LDA) to generate nucleophilic sites meta to nitro groups.
  • Sulfonation : As seen in 1,3-dinitrobenzene derivatives, sulfonic acid adds to the only available position (C-5) .

Q. Table 3: Reactivity in Sulfonation

SubstrateMajor ProductPosition of Substitution
1,3-Dinitrobenzene3,5-Dinitrobenzenesulfonic acidC-5

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene

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